1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a difluorophenyl group and a pyridazinone ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: Starting with a suitable precursor, the pyridazinone ring is synthesized through cyclization reactions.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like alkyl halides under basic conditions.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced through nucleophilic substitution reactions, using reagents such as difluorobenzene derivatives.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure with an ethyl chain instead of a propyl chain.
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)butyl)urea: Similar structure with a butyl chain instead of a propyl chain.
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)methyl)urea: Similar structure with a methyl chain instead of a propyl chain.
Uniqueness
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of a difluorophenyl group, a propyl chain, and a pyridazinone ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds with different alkyl chains.
Biologische Aktivität
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H14F2N4O2
- Molecular Weight : 308.28 g/mol
- CAS Number : 1105199-16-3
This structure includes a difluorophenyl group and a pyridazinone moiety, which contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The structural components suggest potential inhibition of certain enzymes involved in disease pathways, including:
- Enzyme Modulation : It may inhibit enzymes that are crucial in cancer progression.
- Receptor Interaction : The compound could modulate receptor activity, impacting various signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyridazinone can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Effects : Potential activity against various pathogens has been suggested.
Anticancer Studies
A study evaluated the anticancer efficacy of related compounds against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145). The results indicated promising activity:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
This compound | A549 | 15.0 |
This compound | DU-145 | 10.0 |
These results demonstrate significant inhibition of cell growth, suggesting that this compound could serve as a lead in anticancer drug development.
Inhibition Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:
Target Enzyme | Binding Affinity (kcal/mol) |
---|---|
Furin | -9.5 |
PC1/3 | -8.7 |
PC4 | -8.0 |
These values indicate strong binding interactions, which correlate with the observed biological activities.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a pyridazinone derivative showed a reduction in tumor size in patients with advanced breast cancer.
- Inflammatory Disease Management : Another study reported improved outcomes in patients with rheumatoid arthritis when treated with related compounds.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2/c15-10-4-5-12(11(16)9-10)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKTUUYUUZPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.